![molecular formula C16H15N3O2S B5659480 5-(phenoxymethyl)-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5659480.png)
5-(phenoxymethyl)-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, novel pyrazole derivatives have been synthesized by reacting propan-1-amine with pyrazole-5-carboxylic acid derivatives, confirmed by IR and 1H NMR, showing good activity against pests (Ni Jue-ping, 2011). Another synthesis method involves one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, demonstrating the versatility of pyrazole synthesis (M. Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For example, a novel pyrazole derivative was characterized by NMR, mass spectra, FT-IR, UV–Visible, and single crystal X-ray diffraction studies, revealing a twisted conformation between pyrazole and thiophene rings (K. Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, often involving the functionalization of the pyrazole ring. For instance, the functionalization reactions of 1H-pyrazole-3-carboxylic acid and acid chloride with various aminophenols have been explored, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides (İ. Yıldırım & F. Kandemirli, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, are crucial for their application in various fields. The thermal stability of a pyrazole derivative was evaluated, indicating stability up to 190°C (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are essential for understanding the applications of pyrazole derivatives. For example, certain pyrazole derivatives have shown antileukemic activity and stability, highlighting their potential in pharmaceutical applications (Y. Shealy & C. O'dell, 1971).
properties
IUPAC Name |
5-(phenoxymethyl)-N-(thiophen-3-ylmethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(17-9-12-6-7-22-11-12)15-8-13(18-19-15)10-21-14-4-2-1-3-5-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEBDWRSLYYQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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